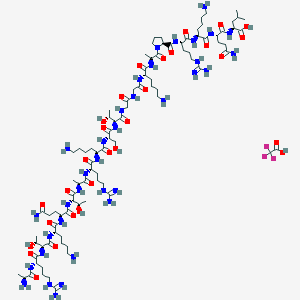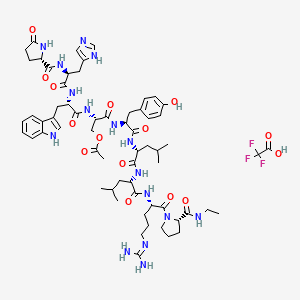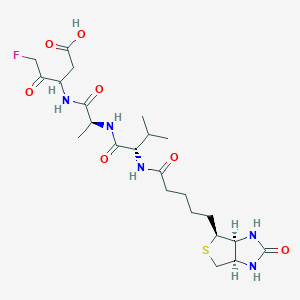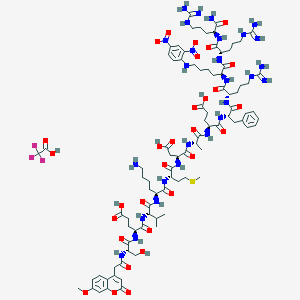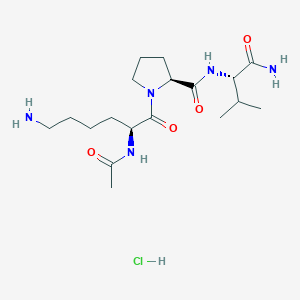
Acetyl-a-MSH (11-13) Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-a-MSH (11-13) Hydrochloride, also known as Acetyl-alpha-Melanocyte Stimulating Hormone, is a peptide hormone composed of 11-13 amino acids. It is a derivative of the natural hormone α-MSH, which is produced in the pituitary gland and is responsible for the regulation of pigmentation in humans. Acetyl-a-MSH (11-13) Hydrochloride is a potent agonist of the melanocortin receptor, and has been studied extensively in the laboratory for its potential applications in medical research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of Acetyl-a-MSH (11-13) Hydrochloride can be achieved through solid-phase peptide synthesis.
Starting Materials
Fmoc-Val-Arg-Phe, Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-Arg-Phe
Reaction
1. Deprotection of Fmoc group from Fmoc-Val-Arg-Phe using piperidine, 2. Coupling of Fmoc-Asp(OtBu)-OH to the deprotected Fmoc-Val-Arg-Phe using HBTU/HOBt/DIPEA, 3. Deprotection of Fmoc group from Fmoc-Cys(Trt)-OH using piperidine, 4. Coupling of Fmoc-Ala-OH to the deprotected Fmoc-Cys(Trt)-OH using HBTU/HOBt/DIPEA, 5. Deprotection of Fmoc group from Fmoc-Ser(tBu)-OH using TFA, 6. Coupling of Fmoc-His(Trt)-OH to the deprotected Fmoc-Ser(tBu)-OH using HBTU/HOBt/DIPEA, 7. Deprotection of Fmoc group from Fmoc-Pro-OH using piperidine, 8. Coupling of Fmoc-Lys(Boc)-OH to the deprotected Fmoc-Pro-OH using HBTU/HOBt/DIPEA, 9. Deprotection of Fmoc group from Fmoc-Tyr(tBu)-OH using TFA, 10. Coupling of Fmoc-Glu(OtBu)-OH to the deprotected Fmoc-Tyr(tBu)-OH using HBTU/HOBt/DIPEA, 11. Deprotection of Fmoc group from Fmoc-Met-OH using piperidine, 12. Coupling of Fmoc-Asn(Trt)-OH to the deprotected Fmoc-Met-OH using HBTU/HOBt/DIPEA, 13. Deprotection of Fmoc group from Fmoc-Arg(Pbf)-OH using piperidine, 14. Coupling of Fmoc-Thr(tBu)-OH to the deprotected Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIPEA, 15. Deprotection of Fmoc group from Fmoc-Gln(Trt)-OH using piperidine, 16. Coupling of Fmoc-Ile-OH to the deprotected Fmoc-Gln(Trt)-OH using HBTU/HOBt/DIPEA, 17. Deprotection of Fmoc group from Fmoc-Leu-OH using piperidine, 18. Coupling of Fmoc-Trp(Boc)-OH to the deprotected Fmoc-Leu-OH using HBTU/HOBt/DIPEA, 19. Deprotection of Fmoc group from Fmoc-Asp(OtBu)-OH using piperidine, 20. Coupling of Fmoc-Gly-OH to the deprotected Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA, 21. Deprotection of Fmoc group from Fmoc-Val-OH using piperidine, 22. Coupling of Fmoc-Tyr(tBu)-OH to the deprotected Fmoc-Val-OH using HBTU/HOBt/DIPEA, 23. Deprotection of Fmoc group from Fmoc-Arg(Pbf)-OH using piperidine, 24. Coupling of Fmoc-Ser(tBu)-OH to the deprotected Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIPEA, 25. Deprotection of Fmoc group from Fmoc-His(Trt)-OH using piperidine, 26. Coupling of Fmoc-Pro-OH to the deprotected Fmoc-His(Trt)-OH using HBTU/HOBt/DIPEA, 27. Deprotection of Fmoc group from Fmoc-Lys(Boc)-OH using piperidine, 28. Coupling of Fmoc-Cys(Trt)-OH to the deprotected Fmoc-Lys(Boc)-OH using HBTU/HOBt/DIPEA, 29. Deprotection of Fmoc group from Fmoc-Asp(OtBu)-OH using piperidine, 30. Coupling of Fmoc-Val-Arg-Phe to the deprotected Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA, 31. Cleavage of the peptide from the resin using TFA, 32. Purification of the crude peptide using HPLC, 33. Acetylation of the N-terminus of the purified peptide using acetic anhydride, 34. Deprotection of the Trt and OtBu groups using TFA, 35. Hydrochloride salt formation using HCl in ethe
作用机制
The mechanism of action of Acetyl-a-MSH (11-13) Hydrochloride is through its agonism of the melanocortin receptor. This receptor is responsible for the regulation of pigmentation in humans, and Acetyl-a-MSH (11-13) Hydrochloride binds to the receptor and activates it. This activation results in the production of melanin, which is the pigment responsible for skin color.
生化和生理效应
Acetyl-a-MSH (11-13) Hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of melanin, which is the pigment responsible for skin color. It has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of skin disorders such as vitiligo and psoriasis. Additionally, Acetyl-a-MSH (11-13) Hydrochloride has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The main advantage of using Acetyl-a-MSH (11-13) Hydrochloride in laboratory experiments is its high potency and specificity. This makes it an ideal tool for studying the effects of melanocortin receptor activation in humans. Additionally, Acetyl-a-MSH (11-13) Hydrochloride is relatively stable, making it easy to store and handle in the laboratory. However, one limitation of using Acetyl-a-MSH (11-13) Hydrochloride in laboratory experiments is that it is not approved for use in humans, and therefore cannot be used for clinical trials or other medical applications.
未来方向
The future of Acetyl-a-MSH (11-13) Hydrochloride lies in its potential applications in medical research. Acetyl-a-MSH (11-13) Hydrochloride has been found to have a number of biochemical and physiological effects, and future research may explore its potential applications in the treatment of skin disorders such as vitiligo and psoriasis, as well as neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, future research may explore the use of Acetyl-a-MSH (11-13) Hydrochloride in the development of novel therapeutics for a variety of medical conditions.
科学研究应用
Acetyl-a-MSH (11-13) Hydrochloride is used in scientific research as an agonist of the melanocortin receptor. This receptor is responsible for the regulation of pigmentation in humans, and Acetyl-a-MSH (11-13) Hydrochloride has been found to be a potent agonist of this receptor. It has been studied in the laboratory for its potential applications in medical research, including the treatment of skin disorders such as vitiligo and psoriasis.
属性
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O4.ClH/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19;/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26);1H/t13-,14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBWJIFVQTTQD-WDTSGDEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-a-MSH (11-13) Hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



